molecular formula C12H17ClN2O B3088693 [4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride CAS No. 1185706-92-6

[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride

Cat. No.: B3088693
CAS No.: 1185706-92-6
M. Wt: 240.73
InChI Key: WSUOOGIGYKKJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Chemistry: In chemistry, [4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its pyrrolidine ring is particularly valuable for creating compounds with specific stereochemistry .

Biology: In biological research, this compound is used to study protein interactions and functions. It is often employed in proteomics to identify and quantify proteins in complex biological samples .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry: In industrial applications, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Future Directions

The future directions for the study of “[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Pyrrolidine derivatives, in general, are a versatile scaffold for novel biologically active compounds , so there may be potential for new discoveries in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct stereochemistry of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of [4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring allows it to bind to proteins and enzymes, affecting their function. This interaction can modulate various biological pathways, making it useful in both research and therapeutic contexts .

Comparison with Similar Compounds

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Comparison: Compared to these similar compounds, [4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure allows it to interact with different biological targets and exhibit distinct pharmacological properties .

Properties

IUPAC Name

2-(4-aminophenyl)-1-pyrrolidin-1-ylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-11-5-3-10(4-6-11)9-12(15)14-7-1-2-8-14;/h3-6H,1-2,7-9,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUOOGIGYKKJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride
Reactant of Route 3
Reactant of Route 3
[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride
Reactant of Route 4
Reactant of Route 4
[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride
Reactant of Route 5
Reactant of Route 5
[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride
Reactant of Route 6
Reactant of Route 6
[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.